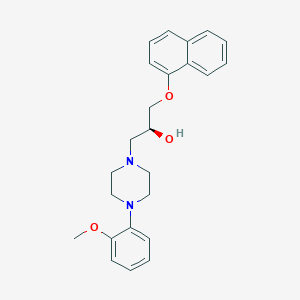

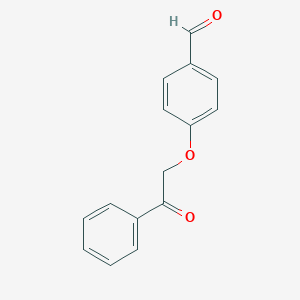

![molecular formula C19H10N2O2 B145465 3-硝基-6-氮杂苯并[a]芘 CAS No. 138835-36-6](/img/structure/B145465.png)

3-硝基-6-氮杂苯并[a]芘

描述

3-Nitro-6-azabenzo[a]pyrene is a genotoxic and extremely persistent environmental organic pollutant . It can originate from direct combustion sources (e.g., vehicle emissions) or may be formed from reactions between PAHs and nitrogen oxides in the gas .

Molecular Structure Analysis

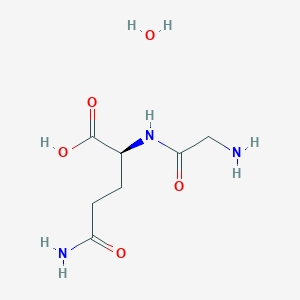

The molecular geometries, nucleus independent chemical shifts, electronic, infrared and Raman spectra, vertical ionization energy and electron affinity, dipole moment, and electronic polarizabilities of 3-nitro-6-azabenzo[a]pyrene and its N-oxide derivative were calculated for the gas phase using semiempirical and density functional theory .Chemical Reactions Analysis

The influence of the N-oxidation on structural, electronic, and spectroscopic properties is discussed . The infrared spectral region around 1,300 cm−1 involving the azabenzene N–O and the NO2 stretching vibrations is potentially useful to distinguish 3-nitro-6-azabenzo[a]pyrene from its N-oxide derivative .Physical And Chemical Properties Analysis

The calculated vertical ionization energy for 3-nitro-6-azabenzo[a]pyrene N-oxide is smaller than that of its parent compound, whereas the vertical electron affinity is higher in agreement with the experimental electrochemical reduction potentials . Both dipole moment and polarizability increase on passing from 3-nitro-6-azabenzo[a]pyrene to its N-oxide derivative, the contribution from the N–O bond formation being substantial .科学研究应用

物理化学特性

已对3-硝基-6-氮杂苯并[a]芘进行了物理化学性质的研究。Alparone和Librando(2012)使用半经验和密度泛函理论分析了其分子几何构型、电子光谱和其他物理性质。他们发现N-氧化显著影响其结构和电子性质,这有助于区分该化合物与其衍生物(Alparone & Librando, 2012)。

遗传毒性研究

已在各种研究中探讨了3-硝基-6-氮杂苯并[a]芘的遗传毒性。Sera等人(2001)研究了其在沙门氏菌菌株中的诱变性,并观察到其存在于柴油颗粒的细颗粒中。他们还研究了其对小鼠诱导微核和对中国仓鼠肺成纤维细胞染色体畸变的影响,展示了其遗传毒性潜力(Sera et al., 2001)。

非线性光学特性

Alparone(2014)探讨了3-硝基-6-氮杂苯并[a]芘N-氧化物的非线性光学(NLO)特性,重点关注它们的二次谐波产生和电光Pockels效应。研究表明,硝基取代位置显著影响偶极矩和超极化率,表明与其诱变活性之间存在关系(Alparone, 2014)。

诱变性相关性

Ostojić和Đorđević(2015)进行了一项将电子性质与诱变活性相关的研究。他们观察到3-硝基-6-氮杂苯并[a]芘N-氧化物的偶极矩和电子电荷分布显著影响其诱变行为,为分子水平上的相互作用提供了见解(Ostojić & Đorđević,2015)。

环境检测

Sera等人(1994)在空气悬浮颗粒物和车辆排放物中检测到3-硝基-6-氮杂苯并[a]芘的衍生物。该研究突出了其在环境中的普遍存在和作为诱变剂的潜在风险(Sera et al., 1994)。

安全和危害

属性

IUPAC Name |

13-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-7-13-12-3-1-2-4-15(12)20-16-9-8-14(17)18(11)19(13)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTPKLNBMXPXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160811 | |

| Record name | Naphth(2,1,8-mna)acridine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-6-azabenzo[a]pyrene | |

CAS RN |

138835-36-6 | |

| Record name | Naphth(2,1,8-mna)acridine, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138835366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphth(2,1,8-mna)acridine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

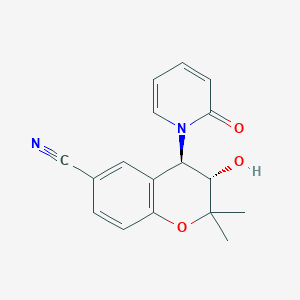

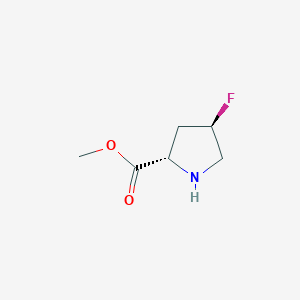

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)

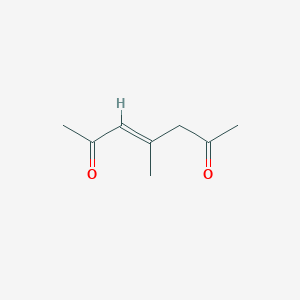

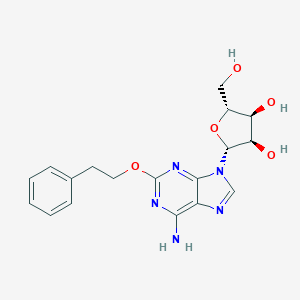

![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)

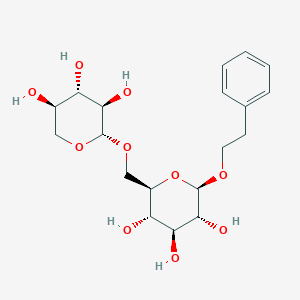

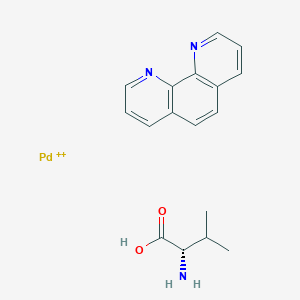

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)

![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)